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Balanol's four-ring structure fully occupies the flexible ATP-binding site [1]:

e Benzamide moiety (Ring A): Occupies the adenine subsite, mimicking the adenine ring of ATP.

¢ Azepane moiety (Ring B): Resides in the ribose subsite.

e Benzophenone moiety (Rings C and D): Fills the triphosphate subsite, with its carboxylate group
playing a critical role in binding.

The X-ray crystallographic structure of PKA-bound balanel confirms it is a close ATP mimic [1]. It inhibits

PKC isozymes in the nanomolar range, showing better potency than staurosporine [2].

Key Binding Interactions and Charge States

The binding affinity and specificity of balanol are mediated by key nonbonded interactions and the charge

states of its ionizable groups.

Table 1: Critical Nonbonded Interactions in Kinase-Balanol Complexes

Interaction L - .
Description Role in Molecular Recognition

Type

Hydrogen Traditional hydrogen bonds with kinase Critical for anchoring the inhibitor and

Bonding backbone and side chains. providing binding specificity [3].
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Interaction o . .
Description Role in Molecular Recognition

Type

Salt Bridge lonic interactions, e.g., between Contribute significantly to binding energy
balanol's carboxylate and a kinase and selectivity [3].
arginine residue.

CH-t Interaction between aliphatic C-H bonds Recognized as a major contributor to

Interaction and aromatic rings. binding affinity in kinase-inhibitor

complexes [3].

Tt-TT Stacking Face-to-face stacking between aromatic Important for positioning the inhibitor in

rings. the hydrophobic adenine pocket [3].
Cation-Tt Interaction between a cation and an Can influence binding orientation and
Interaction aromatic ring. energy [3].

The charge state of balanel is crucial for binding. Computational studies suggest that for balanel and its
most potent fluorinated analogue (with a 5S fluorine on the azepane), the following groups are charged at

physiological pH when bound to PKCe and PKA [1]:

e The secondary amine (N1) on the azepane ring.
e The phenolic group (C6"OH) on the benzophenone moiety.
e The carboxylate group (C15"02H) on the benzophenone ring.

Fluorination can alter the charge state profile, affecting binding affinity and isozyme selectivity [1].

Computational Modeling of Balanol Binding

Accurately modeling balanel-kinase interactions is vital for structure-based drug design. A benchmarking
study recommends the following DFT methods for modeling nonbonded interactions in kinase-inhibitor

complexes [3]:

Table 2: Benchmarking of DFT Methods for Kinase-Inhibitor Interactions
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Basis - .
DFT Method - Key Finding Rationale
e
B3LYP- def2- Best combination of accuracy and Well-suited for routine modeling of
D3BJ TZVP computational efficiency. protein-ligand binding [3].
RIJK RI- def2- Delivers high accuracy. Excellent choice when high
B2PLYP QzVvP precision is required [3].

Experimental Production and Binding Analysis

Gram-Level Production in Fungus Balanol can be produced via fermentation of the engineered fungus

Tolypocladium ophioglossoides.

e Strain: Use the bInROE strain (overexpressing the pathway-specific regulator gene bInR) [2].

e Medium: Optimized COB medium through response surface methodology [2].

¢ Fermentation: Conduct batch fermentation in a 15 L jar fermenter at 26°C, maintaining pH at 4.9 and
dissolved oxygen at 20% air saturation [2].

¢ Yield: This process achieved a production level of 2187.39 mglL [2].

Experimental Protocol for Binding Affinity Measurement Directly measure the binding affinity (KD) of

balanel analogues to kinases using Biolayer Interferometry (BLI) [4]:

¢ Biotinylation: Biotinylate the purified kinase using EZ-Link HPDP-Biotin.

¢ Immobilization: Load the biotinylated kinase onto streptavidin-coated biosensors.

e Baseline: Place sensors in a buffer with 1% DMSO for 1 minute to establish a baseline.

e Association: Transfer sensors to a solution containing the balanol analogue for 3 minutes to monitor
binding.

¢ Dissociation: Return sensors to the baseline buffer for 5 minutes to monitor dissociation.

e Analysis: Fit the association and dissociation curves to determine the rate constants (kon and koff)
and calculate KD = koff/kon [4].

Workflow for Production and Analysis

The following diagram outlines the key stages for producing balanel and experimentally analyzing its kinase

binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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